molecular formula C22H26N2O5 B8562843 tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate

tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate

Cat. No.: B8562843
M. Wt: 398.5 g/mol
InChI Key: ZOXASPFNGNUTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate: is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a phenyl group attached to the glycine moiety. Such compounds are often used in peptide synthesis and as intermediates in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the Amide Bond: The protected amino acid is then coupled with glycine tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine.

    Substitution: Carboxylic acid.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.

    Organic Synthesis: It serves as a building block for the preparation of more complex molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes involved in peptide metabolism.

Medicine

    Drug Development: It is explored as a potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved are typically related to the enzymes and receptors that interact with the peptide or its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)alaninate
  • tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)valinate

Uniqueness

The uniqueness of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its combination of protecting groups and functional groups makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl 2-[[2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

ZOXASPFNGNUTSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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